N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide is a chemical compound known for its disinfectant properties. It contains a benzene ring substituted with a sulfonamide group, which in turn has two chlorine atoms attached to the nitrogen. This compound has been used in various applications due to its strong oxidizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide can be synthesized from para-toluenesulfonamide and bleaching powder or chlorine . The reaction typically involves the chlorination of para-toluenesulfonamide under controlled conditions to ensure the formation of the desired dichlorinated product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where para-toluenesulfonamide is treated with chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Due to its strong oxidizing nature, it can oxidize various organic and inorganic substrates.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative with the amine group replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonamide groups into aromatic compounds.
Biology: Studied for its potential antimicrobial properties due to its strong oxidizing nature.
Medicine: Investigated for its potential use as a disinfectant and antiseptic.
Industry: Utilized in the production of disinfectants and cleaning agents.
Wirkmechanismus
The mechanism by which N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide exerts its effects involves the release of chlorine atoms, which act as strong oxidizing agents. These chlorine atoms can disrupt cellular components, leading to the inactivation of microorganisms. The molecular targets include proteins and nucleic acids, which are oxidized and rendered non-functional.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloramine-T: Another dichlorinated sulfonamide with similar disinfectant properties.
N-Chlorosuccinimide: A chlorinating agent used in organic synthesis.
Chloramine-T: A related compound used as a disinfectant and in organic synthesis.
Uniqueness
N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide is unique due to its specific structure, which provides a balance between stability and reactivity. Its strong oxidizing properties make it particularly effective as a disinfectant, while its sulfonamide group allows for various chemical modifications.
Eigenschaften
CAS-Nummer |
67005-80-5 |
---|---|
Molekularformel |
C7H6Cl4N2O2S |
Molekulargewicht |
324.0 g/mol |
IUPAC-Name |
N,N-dichloro-4-[(dichloroamino)methyl]benzenesulfonamide |
InChI |
InChI=1S/C7H6Cl4N2O2S/c8-12(9)5-6-1-3-7(4-2-6)16(14,15)13(10)11/h1-4H,5H2 |
InChI-Schlüssel |
XQTMIHDMEGLVAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN(Cl)Cl)S(=O)(=O)N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.